1-Methyl-1-phenylhydrazine sulfate dihydrate

Carbohydrate Chemistry Hydrazone Chemistry Selective Derivatization

Choose 1-Methyl-1-phenylhydrazine sulfate dihydrate for superior stability and reactivity. Unlike the hygroscopic free base liquid, this non-hygroscopic crystalline sulfate salt ensures accurate weighing and reproducible synthesis. The N-methyl substitution blocks detrimental tautomerization, enabling clean polyhydrazone formation with carbohydrates for MS tagging and polymeric materials. Ideal for hydrazone-based charge transport materials. 98% min purity. Request a quote for bulk or R&D quantities.

Molecular Formula C7H14N2O5S
Molecular Weight 238.26 g/mol
Cat. No. B11963542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1-phenylhydrazine sulfate dihydrate
Molecular FormulaC7H14N2O5S
Molecular Weight238.26 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)N.O.OS(=O)(=O)O
InChIInChI=1S/C7H10N2.H2O4S.H2O/c1-9(8)7-5-3-2-4-6-7;1-5(2,3)4;/h2-6H,8H2,1H3;(H2,1,2,3,4);1H2
InChIKeyHKHAJSJGILURDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1-phenylhydrazine Sulfate Dihydrate: A Stabilized Hydrazine Derivative for Synthesis and Analysis


1-Methyl-1-phenylhydrazine sulfate dihydrate (CAS 33008-18-3, C₇H₁₄N₂O₅S, MW 238.26) is a stabilized salt of an alkylarylhydrazine . The parent free base, 1-methyl-1-phenylhydrazine (CAS 618-40-6), is an established intermediate for hydrazone formation and the Fischer indole synthesis, and is used to prepare electrophotographic charge transport materials [1][2]. The sulfate dihydrate form is prepared by treating the free base with sulfuric acid, yielding a crystalline solid with improved storage stability, handling, and aqueous solubility compared to the air- and moisture-sensitive liquid free base .

Why 1-Methyl-1-phenylhydrazine Sulfate Dihydrate Cannot Be Replaced by Unsubstituted or Free Base Analogs


Direct substitution of 1-methyl-1-phenylhydrazine sulfate dihydrate with the unsubstituted phenylhydrazine free base or other simple alkylhydrazines is not feasible for specific applications. Mechanistic studies reveal that the N-methyl substitution on phenylhydrazine fundamentally alters its reactivity; it prevents the tautomerization and elimination pathways that lead to complex side-product formation (pyrazole derivatives) during carbohydrate condensation, enabling selective polyhydrazone (Alkazon) formation that is not achievable with phenylhydrazine [1]. Furthermore, the sulfate salt provides a critical practical advantage: it is a non-hygroscopic, crystalline solid with a defined stoichiometry, while the parent free base is a hygroscopic, air-sensitive liquid with a melting point of ~100°C (dec.) and lower purity, making the free base less suitable for precise analytical or synthetic workflows where stable, weighable solids are required .

Comparative Evidence Guide for 1-Methyl-1-phenylhydrazine Sulfate Dihydrate: Quantitative Differentiation Data


Carbohydrate Polyhydrazone (Alkazon) Formation: Selectivity vs. Phenylhydrazine

In the reaction with carbohydrates (e.g., sugars) in methanol/acetic acid, 1-methyl-1-phenylhydrazine (and by extension its sulfate salt) yields polyhydrazones (Alkazones) via a clean condensation pathway. In contrast, under identical conditions, phenylhydrazine fails to produce the analogous polyhydrazones, instead undergoing competing hydrazone-azo tautomerization and 1,4-elimination of water, leading to intramolecular cyclization and formation of pyrazole side products [1]. The methyl substitution blocks these detrimental side reactions, providing a unique selectivity profile for this compound [1].

Carbohydrate Chemistry Hydrazone Chemistry Selective Derivatization

Excited-State (S₁) Spectroscopic Properties: Energy and Lifetime vs. Phenylhydrazine

A direct comparative study using REMPI spectroscopy and DFT calculations quantified the differences between 1-methylphenylhydrazine and phenylhydrazine in the excited S₁ state [1]. The S₁←S₀ transition band origin for 1-methylphenylhydrazine is determined to be 33,292 ± 3 cm⁻¹, which is red-shifted by 318 cm⁻¹ relative to phenylhydrazine [1]. Additionally, the S₁ state lifetime for 1-methylphenylhydrazine is measured at 9 ± 6 ns, which is shorter than the 15 ± 6 ns lifetime for phenylhydrazine [1]. The methyl substitution also alters the vibrational frequency pattern and the nature of conjugation (p-π vs. p-p-π) [1].

Physical Chemistry Spectroscopy Photochemistry

Physical Form and Handling Stability: Sulfate Dihydrate vs. Hygroscopic Free Base

The sulfate dihydrate salt is a non-hygroscopic, crystalline solid that is easier to weigh and transfer accurately compared to the free base form of 1-methyl-1-phenylhydrazine . Vendor data confirm the free base is a hygroscopic liquid with a melting point of 100°C (decomposition), requiring storage at 2-8°C under inert atmosphere . The sulfate salt exhibits significantly improved air and moisture stability, enabling long-term storage at room temperature in a dry environment without decomposition .

Chemical Handling Storage Stability Process Chemistry

Trace Environmental Analysis Performance: Quantification Limit via UHPLC-MS/MS

A validated UHPLC-MS/MS method after derivatization with 1-nitro-2-naphthaldehyde achieved a limit of quantification (LOQ) of 0.01–0.03 μg/L for 1-methyl-1-phenylhydrazine in surface water [1]. This demonstrates the compound's suitability for ultra-trace environmental monitoring. The method showed accuracy ranging from 91.0 to 106.0% and precision <10% RSD for this analyte, confirming its reliable quantitation in complex aqueous matrices [1].

Environmental Analysis UHPLC-MS/MS Trace Detection

Target Application Scenarios for 1-Methyl-1-phenylhydrazine Sulfate Dihydrate Based on Quantitative Differentiation


Selective Polyhydrazone (Alkazon) Synthesis for Carbohydrate Analysis and Materials Chemistry

This compound is uniquely suited for synthesizing polyhydrazones from carbohydrates, a reaction where phenylhydrazine fails due to competing side reactions that lead to pyrazole formation [1]. The methyl substitution on the hydrazine nitrogen blocks the detrimental tautomerization pathway, enabling clean polyhydrazone formation [1]. This is essential for preparing carbohydrate-derived polymeric materials, selective tagging reagents for analytical applications (e.g., enhancing MS detection), and functionalized surfaces. The sulfate salt form provides the practical advantage of being a stable, non-hygroscopic solid that is easy to weigh accurately, facilitating reproducible synthesis.

Spectroscopic and Photophysical Studies Requiring Defined Excited-State Properties

For researchers investigating molecular photophysics or using REMPI spectroscopy, this compound offers a well-characterized excited-state (S₁) behavior distinct from phenylhydrazine. Its S₁←S₀ transition energy (33,292 ± 3 cm⁻¹) and excited-state lifetime (9 ± 6 ns) are quantitatively defined [2]. These parameters are crucial for designing time-resolved experiments, calibrating spectroscopic instruments, and interpreting results in studies of non-radiative decay, energy transfer, or photochemical reactivity. The availability of the stable sulfate dihydrate salt ensures that samples can be prepared and stored without the degradation or handling difficulties associated with the hygroscopic free base liquid.

Development of UHPLC-MS/MS Methods for Ultra-Trace Alkylhydrazine Detection in Environmental Water

This compound serves as an ideal reference standard for developing and validating ultra-sensitive analytical methods for alkylhydrazines in environmental matrices. The validated UHPLC-MS/MS method demonstrates that 1-methyl-1-phenylhydrazine can be reliably quantified at trace levels (LOQ: 0.01–0.03 μg/L) in surface water after simple derivatization [3]. The high accuracy (91.0–106.0%) and precision (<10% RSD) of the method [3] make this compound a robust benchmark for method performance verification. Its use as a calibration standard supports accurate assessment of hydrazine contamination in wastewater and surface water, aiding in environmental monitoring and regulatory compliance efforts.

Synthesis of Electrophotographic Charge Transport Materials via Hydrazone Formation

The compound is a key building block for synthesizing hydrazone derivatives used as charge transport materials in electrophotographic photoconductors [4]. The sulfate salt is a convenient and stable source of the 1-methyl-1-phenylhydrazine moiety for condensation with specific aldehydes (e.g., naphthaldehydes, anthracene carboxaldehydes) to yield the active charge transport materials [4]. The ability to use the solid sulfate salt, rather than the air-sensitive free base liquid, simplifies reaction setup, improves stoichiometric control, and enhances the reproducibility of the material synthesis process in industrial settings.

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